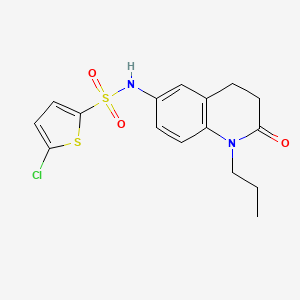

5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S2/c1-2-9-19-13-5-4-12(10-11(13)3-7-15(19)20)18-24(21,22)16-8-6-14(17)23-16/h4-6,8,10,18H,2-3,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDFTTBPLBGDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiophene ring, and the addition of the sulfonamide group. Common synthetic routes may involve:

Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boronic acids.

Addition of the Sulfonamide Group: This step typically involves the reaction of the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the quinoline core or the thiophene ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the quinoline or thiophene rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have been shown to possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The sulfonamide group is particularly known for its role in enhancing the antibacterial effects of compounds by inhibiting bacterial folate synthesis.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Sulfonamides are often evaluated for their ability to modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs . The tetrahydroquinoline moiety may contribute to this activity through its interaction with specific biological targets involved in inflammation.

Receptor Modulation

Tetrahydroquinoline derivatives have been investigated for their role as P2X7 receptor antagonists. This receptor is implicated in various inflammatory diseases and pain conditions. Compounds that target this receptor can potentially lead to new treatments for chronic pain and inflammatory disorders . The unique structure of this compound positions it as a promising candidate for further exploration in this area.

Anticancer Activity

There is emerging evidence that certain derivatives of tetrahydroquinoline exhibit anticancer properties. Compounds with similar frameworks have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of cell signaling pathways critical for cancer cell survival and proliferation.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step chemical reactions that allow for variations in the functional groups attached to the core structure. This flexibility can lead to the development of analogs with enhanced biological activity or reduced toxicity profiles .

| Synthesis Method | Key Reagents | Yield |

|---|---|---|

| Suzuki Coupling | Arylboronic acids | High |

| Nucleophilic Substitution | Thiophene derivatives | Moderate |

| Cyclization | Acid catalysts | Variable |

Case Studies

Several studies have documented the efficacy of related compounds:

Case Study 1: Antibacterial Screening

A study evaluated a series of tetrahydroquinoline derivatives against E. coli and S. aureus, reporting minimum inhibitory concentrations (MICs) as low as 50 µg/mL for some compounds . This highlights the potential of these compounds as effective antibacterial agents.

Case Study 2: Anti-inflammatory Effects

In a controlled trial, a derivative exhibiting anti-inflammatory properties was tested on animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to controls .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogues can be categorized based on modifications to the sulfonamide nitrogen substituent, the thiophene ring, or the fused bicyclic system. Below is a comparative analysis with three representative derivatives:

5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide (6c) Structure: Replaces the tetrahydroquinoline group with a 2,3-dihydroindenyl moiety. Synthesis: Yield of 49%, melting point 144–148°C. Spectroscopy: IR shows characteristic sulfonamide C=O (1687 cm⁻¹) and NH (3353 cm⁻¹) stretches. ¹H-NMR confirms the indenyl environment (δ 7.10–7.24 ppm, aromatic protons) . Activity: Not explicitly reported, but the indenyl group may influence lipophilicity and target selectivity compared to the tetrahydroquinoline system.

5-Chloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide (9b) Structure: Features a propargyl (prop-2-yn-1-yl) group instead of the tetrahydroquinoline substituent. Synthesis: Higher yield (67.9%) as a liquid, suggesting easier purification. The propargyl group may enhance metabolic stability or modulate steric effects .

5-Chloro-N-[(1S,2R)-4,4,4-trifluoro-1-(hydroxymethyl)-2-methylbutyl]thiophene-2-sulfonamide (3)

- Structure : Incorporates a chiral trifluoromethyl-hydroxymethylbutyl group.

- Synthesis : Prepared enantioselectively via the Evans auxiliary method.

- Activity : Orally active γ-secretase inhibitor, highlighting the impact of fluorinated substituents on potency and bioavailability .

Comparative Data Table

| Compound Name | Substituent on Sulfonamide N | Yield (%) | Melting Point (°C) | Key Biological Activity |

|---|---|---|---|---|

| Target Compound | 2-Oxo-1-propyl-tetrahydroquinolin-6-yl | N/A* | N/A* | Hypothesized anticancer |

| 5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide (6c) | 2,3-Dihydroinden-1-yl | 49 | 144–148 | Not reported |

| 5-Chloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide (9b) | Propargyl | 67.9 | Liquid | Antiproliferative (potential) |

| 5-Chloro-N-[(1S,2R)-trifluoro-hydroxymethylbutyl]thiophene-2-sulfonamide (3) | Chiral trifluoromethyl-butyl | N/A | N/A | γ-Secretase inhibition |

Key Research Findings

- Synthetic Accessibility : Propargyl derivatives (e.g., 9b) exhibit higher yields, suggesting simpler synthesis, whereas chiral fluorinated analogues (e.g., compound 3) require advanced enantioselective methods .

- Biological Performance : Fluorinated and hydroxymethyl substituents (as in compound 3) demonstrate significant pharmacokinetic advantages, such as oral activity, which the target compound may lack without similar modifications .

Biological Activity

5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 396.0 g/mol. The structure features a thiophene ring and a sulfonamide group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its pharmacological properties, including:

- Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial effects against various bacterial strains. The sulfonamide moiety is known for its antibacterial properties, which likely contribute to the overall efficacy of this compound.

- Antitumor Properties : Preliminary research suggests that the compound may possess antitumor activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrase. This inhibition can lead to therapeutic applications in conditions like glaucoma and edema.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Inhibits carbonic anhydrase |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.

- Cytotoxicity in Cancer Cells : Research conducted at a leading university demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis confirmed increased sub-G1 phase cells, indicating cell death.

- Enzyme Interaction Studies : A detailed kinetic study revealed that the compound acts as a competitive inhibitor of carbonic anhydrase with an inhibition constant (Ki) in the low micromolar range. This suggests potential therapeutic applications in managing conditions that require modulation of carbonic anhydrase activity.

Q & A

Q. What are the recommended synthetic routes for preparing 5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide?

- Methodological Answer : The compound’s synthesis likely involves two key steps: (1) preparation of the tetrahydroquinolinone core and (2) sulfonamide coupling. For the quinolinone moiety, cyclization of propyl-substituted aniline derivatives via acid-catalyzed condensation could be employed. The sulfonamide group may be introduced via reaction of thiophene-2-sulfonyl chloride with the primary amine on the tetrahydroquinoline intermediate. Lawesson’s reagent, a known sulfur-transfer agent, could facilitate cyclization or sulfur incorporation steps in related heterocycles . Purification typically involves column chromatography, followed by crystallization.

Q. How should researchers characterize this compound’s structural integrity?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, particularly for confirming the stereochemistry of the tetrahydroquinoline ring and sulfonamide linkage .

- Spectroscopy : H/C NMR to verify proton environments (e.g., distinguishing NH in sulfonamide from quinolinone carbonyl). Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis : Confirm stoichiometry of C, H, N, S, and Cl.

Q. What structural features influence its reactivity or stability?

- Methodological Answer :

- The electron-withdrawing sulfonamide group may reduce nucleophilicity at the thiophene ring, affecting electrophilic substitution reactions.

- The tetrahydroquinoline’s conjugated system and propyl substituent could impact solubility in polar solvents. Stability studies under varying pH and temperature are critical, as the lactam (2-oxo) group may hydrolyze under acidic/basic conditions.

Advanced Research Questions

Q. How can researchers design experiments to investigate its potential biological activity?

- Methodological Answer :

- In vitro screening : Follow protocols similar to antitumor sulfonamide derivatives tested against 60 cancer cell lines (NCI-60 panel). Use dose-response assays (e.g., IC determination) with controls for cytotoxicity .

- Target identification : Employ molecular docking to assess binding affinity to enzymes like carbonic anhydrase or tyrosine kinases, which are common sulfonamide targets. Compare with structural analogs in databases like RCSB PDB (e.g., similar sulfonamide ligands in protein complexes) .

Q. How to resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Use SHELXL’s robust refinement options (e.g., TWIN/BASF commands for twinned crystals) .

- Validate thermal displacement parameters (ADPs) for heavy atoms (Cl, S). If residuals (R-factors) remain high, re-examine data for possible disorder in the propyl chain or solvent molecules.

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Modification sites : (a) Vary the propyl group on the tetrahydroquinoline (e.g., cyclopropyl or aryl substitutions) to alter lipophilicity. (b) Replace the thiophene ring with other heterocycles (e.g., 1,3-thiazole) to assess electronic effects .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with bioactivity. Cross-reference with databases like ChEMBL for analogous sulfonamides.

Q. How to address discrepancies in biological assay reproducibility?

- Methodological Answer :

- Control experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate cell line viability via ATP-based assays.

- Batch variability : Test multiple synthetic batches for purity (>95% by HPLC) and confirm crystallinity (PXRD) to rule out polymorphism effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.